molecular formula C10H5ClN2 B1435254 3-Chloroisoquinoline-5-carbonitrile CAS No. 1337879-92-1

3-Chloroisoquinoline-5-carbonitrile

Cat. No. B1435254
CAS RN: 1337879-92-1
M. Wt: 188.61 g/mol
InChI Key: GPFAFOKCDSBGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1337879-92-1 and Linear Formula: C10H5CLN2 . It has a molecular weight of 188.62 and is typically an orange solid . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI Code of 3-Chloroisoquinoline-5-carbonitrile is 1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H . The InChI Key is GPFAFOKCDSBGKH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloroisoquinoline-5-carbonitrile is an orange solid . It has a molecular weight of 188.62 and a density of 1.36±0.1 g/cm3 . The boiling point is predicted to be 377.8±22.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloroisoquinoline-5-carbonitrile derivatives are subject to various synthetic methods and chemical reactions. These compounds have been applied in the production of biologically active compounds, demonstrating their versatility in chemical synthesis. The reactions often involve modifications at different positions on the chloroquinoline carbonitrile structure to yield novel compounds with potential biological activities (Mekheimer et al., 2019).

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including structures similar to 3-Chloroisoquinoline-5-carbonitrile, has explored their optoelectronic and nonlinear properties. These studies indicate that such compounds could serve as efficient multifunctional materials due to their promising electronic, optical, and charge transport characteristics. The absorption wavelengths and hole transport tendencies of these compounds suggest their utility in electronic and photonic applications (Irfan et al., 2020).

Antimicrobial Activities

The exploration of 3-Chloroisoquinoline-5-carbonitrile derivatives has also extended to their potential antimicrobial properties. By synthesizing and testing various derivatives, researchers have identified compounds with significant antimicrobial activities. These findings highlight the potential of chloroisoquinoline carbonitriles in developing new antimicrobial agents, offering a pathway to combat resistant microbial strains (Elkholy & Morsy, 2006).

Photophysical and Electrochemical Studies

Studies on specific chloroquinoline carbonitrile derivatives have focused on their photophysical and electrochemical properties. These investigations are crucial for understanding the interaction of such compounds with light and their potential applications in fluorescent materials and sensors. The detailed analysis of their structural, spectroscopic, and electronic properties provides insights into designing new compounds for various technological applications (Singh et al., 2017).

Safety and Hazards

The safety information for 3-Chloroisoquinoline-5-carbonitrile indicates that it is harmful if swallowed (Hazard Statements H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary greatly depending on their specific structure and functional groups. They can interact with various biological targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes and biochemical pathways. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can be influenced by factors such as the compound’s chemical properties, the route of administration, and individual patient characteristics .

Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. Additionally, individual patient factors, such as age, sex, genetics, and health status, can influence how a compound is absorbed, distributed, metabolized, and excreted in the body, thereby affecting its efficacy and potential side effects .

properties

IUPAC Name

3-chloroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFAFOKCDSBGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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